1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol
CAS No.:
Cat. No.: VC13410324
Molecular Formula: C10H9BrClNO2
Molecular Weight: 290.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrClNO2 |
|---|---|
| Molecular Weight | 290.54 g/mol |
| IUPAC Name | (5-bromo-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
| Standard InChI | InChI=1S/C10H9BrClNO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |
| Standard InChI Key | KXFRSDRWOJVASJ-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O |
| Canonical SMILES | C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol is C₁₀H₉BrClNO₂, with a molecular weight of 290.55 g/mol. Key structural features include:
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A benzoyl core with bromine at the 5-position and chlorine at the 2-position.
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An azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) with a hydroxyl group at the 3-position.
Synthetic Pathways
Key Intermediate: 5-Bromo-2-chlorobenzoyl Chloride
The synthesis of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol likely begins with 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) , which is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions . This step typically achieves >95% yield .
Reaction conditions:
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Solvent: Dichloromethane or toluene.
Coupling with Azetidin-3-ol
The acyl chloride intermediate reacts with azetidin-3-ol via nucleophilic acyl substitution. This step often employs:
Example protocol:
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Dissolve 5-bromo-2-chlorobenzoyl chloride (1 eq) in dry THF.
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Add azetidin-3-ol (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
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Stir for 12 h at room temperature.
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Purify via column chromatography (hexane/ethyl acetate gradient) .
Yield: Estimated 70–85% based on analogous benzoylations .
Physicochemical Properties
Thermal Stability and Solubility
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Melting point: Predicted 120–140°C (similar to 5-bromo-2-chlorobenzoic acid derivatives) .
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Solubility:
Stability Considerations
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Light sensitivity: Likely degrades under UV exposure due to aryl halide bonds .
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Hydrolysis: Susceptible to base-catalyzed hydrolysis of the ester linkage .
Future Research Directions
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